![molecular formula C22H19FN4O3 B2506402 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1260909-29-2](/img/structure/B2506402.png)
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
The compound "2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide" is a complex molecule that likely contains several functional groups, including an oxadiazole ring, a pyrrole ring, and an acetamide moiety. The presence of a 4-fluorophenyl group and a 2-methoxy-5-methylphenyl group suggests potential for interactions with biological systems, possibly as a pharmaceutical agent.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which can be linked to various substituents affecting the molecule's properties. For example, the oxadiazole ring in the compound "methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate" forms a small dihedral angle with the directly bonded benzene ring, indicating a certain degree of planarity that could influence molecular interactions .
Chemical Reactions Analysis
Oxadiazole compounds can participate in various chemical reactions. The stability of the 3-methyl-4H-[1,2,4]-oxadiazol-5-one moiety to acid or base under non-aqueous conditions, as well as to common organic synthesis reagents, suggests that the oxadiazole ring in the compound of interest may also exhibit similar stability, which is crucial for its potential applications . The release of free acetamidine from the protected form via mild reduction or alkaline hydrolysis indicates possible pathways for post-synthetic modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary widely depending on their substituents. For instance, novel 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine fluorescent compounds show different absorption spectra and fluorescence characteristics based on the substituents and solvent polarity . This suggests that the compound may also exhibit unique physical and chemical properties, potentially including fluorescence, which could be useful in various applications such as imaging or as a probe .
Scientific Research Applications
Antibacterial Activity
Research has demonstrated the antibacterial activity of related 1,3,4-oxadiazole compounds. For example, a study by Rai et al. (2009) synthesized various 1,3,4-oxadiazole derivatives, with some exhibiting significant antibacterial activity against common pathogens like Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009).
Anticancer Properties
1,3,4-oxadiazole derivatives have shown promise in anticancer research. A study by Vinayak et al. (2014) reported the synthesis of various 1,3,4-oxadiazole derivatives, with some compounds exhibiting cytotoxicity against human cancer cell lines (Vinayak et al., 2014).
Anti-Inflammatory Activity
Compounds similar to 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide have been evaluated for their anti-inflammatory properties. Sunder et al. (2013) synthesized various acetamides with some derivatives showing significant anti-inflammatory activity (Sunder et al., 2013).
Antimicrobial and Hemolytic Activity
Another study conducted by Gul et al. (2017) synthesized 1,3,4-oxadiazole derivatives that were screened for antimicrobial and hemolytic activity. Some compounds displayed active antimicrobial properties against a variety of microbial species (Gul et al., 2017).
Antipsychotic Potential
Research by Wise et al. (1987) on related 1,3,4-oxadiazole compounds found one such compound with an antipsychotic-like profile in animal tests, without interacting with dopamine receptors, a unique feature compared to clinically available antipsychotic agents (Wise et al., 1987).
Mechanism of Action
Target of Action
The compound contains an indole nucleus , which is found in many bioactive aromatic compounds. These compounds are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole derivatives are known to have a broad spectrum of biological activities , suggesting that this compound may also have diverse effects.
properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-14-5-10-19(29-2)17(12-14)24-20(28)13-27-11-3-4-18(27)22-25-21(26-30-22)15-6-8-16(23)9-7-15/h3-12H,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYDKOTXWDDOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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